5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H5Cl2N3. This compound is part of the imidazo[4,5-b]pyridine family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5,7-dichloropyridine-2,3-diamine with appropriate reagents under controlled conditions. One common method includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB). The reaction is carried out at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential therapeutic uses, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1H-imidazo[4,5-b]pyridine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 2-Cyanoimidazo[4,5-b]pyridine
Uniqueness
5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 5 and 7 enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-10-6-4(8)2-5(9)12-7(6)11-3/h2H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLBDPZXMHYODT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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